

6-Chloro-4-methylnicotinaldehyde: A Technical Overview of its Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Chloro-4-methylnicotinaldehyde

Cat. No.: B113164

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-4-methylnicotinaldehyde is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery as a potential building block for more complex molecules. This technical guide provides a summary of its known physical and chemical properties. Due to its relatively recent emergence as a commercially available reagent, comprehensive experimental data on its physical characteristics are limited in publicly accessible literature. This document consolidates available data and outlines general experimental protocols for the determination of key physical properties. At present, there is no published research detailing the biological activity or involvement of **6-Chloro-4-methylnicotinaldehyde** in any signaling pathways.

Core Physical Properties

While specific, experimentally determined data for the melting point, boiling point, and solubility of **6-Chloro-4-methylnicotinaldehyde** are not readily available in the cited literature, its basic molecular properties have been calculated and are provided by various chemical suppliers.

Table 1: Summary of Physical and Chemical Properties of **6-Chloro-4-methylnicotinaldehyde**

Property	Value	Source
Molecular Formula	C ₇ H ₆ CINO	[1]
Molecular Weight	155.58 g/mol	[1]
CAS Number	884495-38-9	[1]
Appearance	Not specified (often a solid)	
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	

Experimental Protocols for Physical Property Determination

The following are generalized, standard laboratory procedures for determining the primary physical properties of a solid organic compound like **6-Chloro-4-methylnicotinaldehyde**.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range (typically less than 1°C) is indicative of a pure compound.

Methodology:

- Sample Preparation: A small, dry sample of **6-Chloro-4-methylnicotinaldehyde** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the apparatus alongside a thermometer.
- Heating: The sample is heated at a steady, slow rate (approximately 1-2°C per minute) as it approaches the expected melting point.
- Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This

range is reported as the melting point.

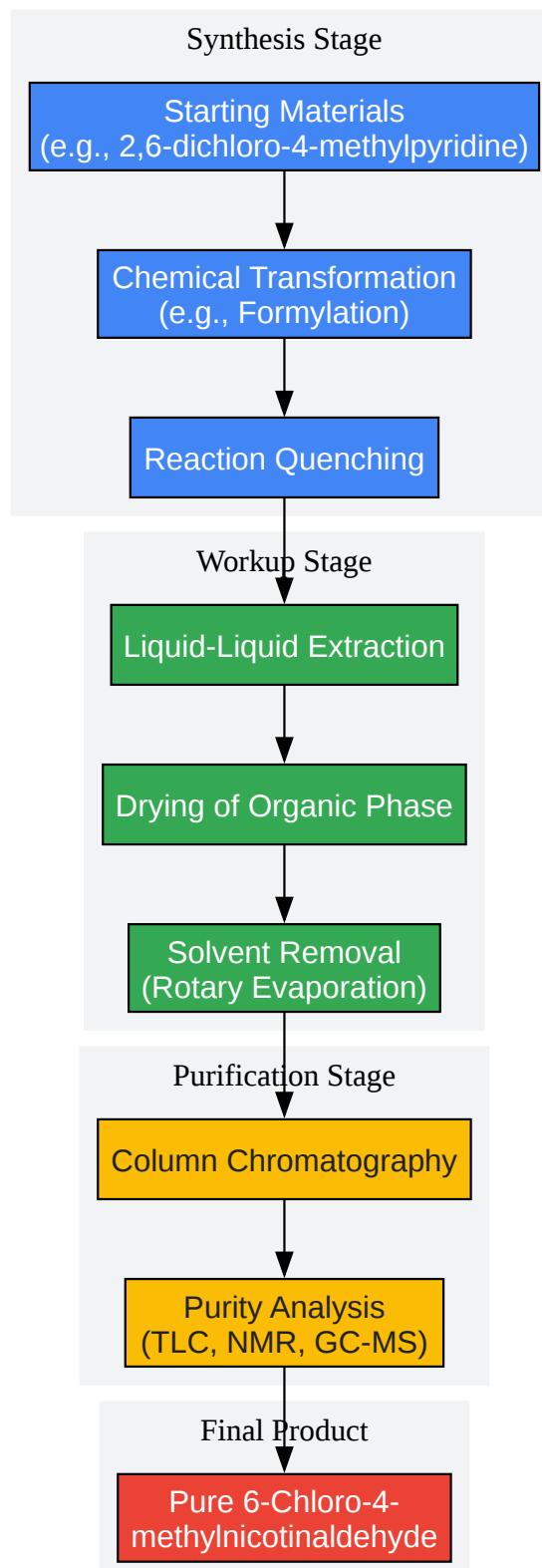
Boiling Point Determination (for liquids or low-melting solids)

Should **6-Chloro-4-methylnicotinaldehyde** be a low-melting solid, its boiling point at reduced pressure could be determined.

Methodology:

- Sample Preparation: A small amount of the compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.
- Apparatus: The test tube is attached to a thermometer and heated in a suitable bath (e.g., oil bath).
- Heating: The bath is heated until a steady stream of bubbles emerges from the open end of the inverted capillary tube.
- Observation: The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

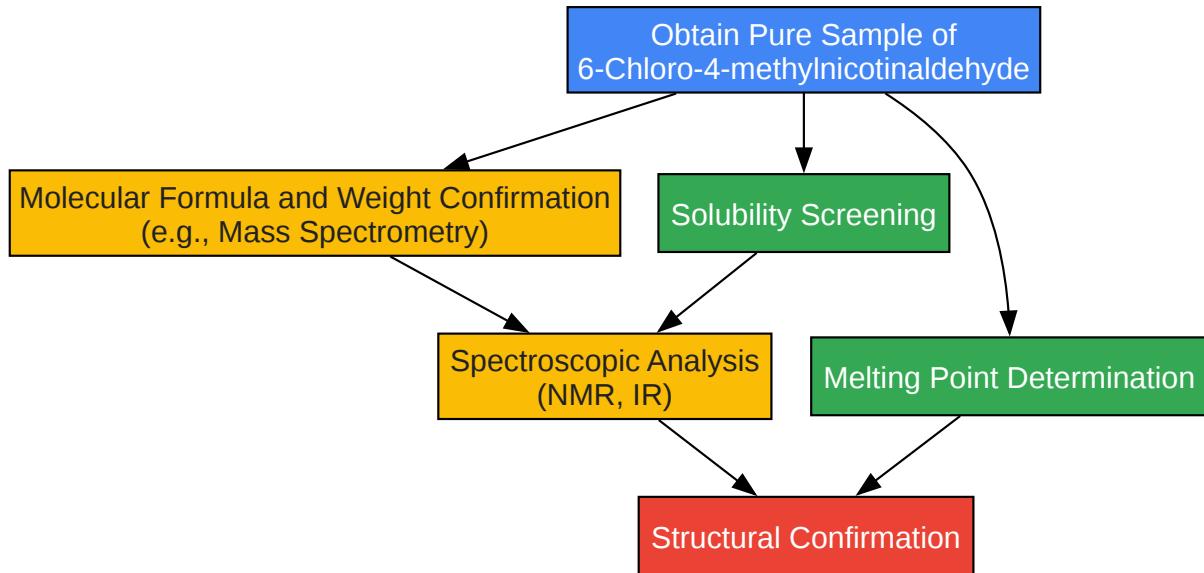

A qualitative assessment of solubility in various solvents is crucial for purification and reaction setup.

Methodology:

- Solvent Selection: A range of standard laboratory solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are selected.
- Procedure: A small, measured amount of **6-Chloro-4-methylnicotinaldehyde** (e.g., 10 mg) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL).
- Observation: The mixture is agitated, and the solubility is observed at room temperature. Observations are recorded as "soluble," "partially soluble," or "insoluble."

Synthesis and Purification Workflow

While a specific, detailed synthesis protocol for **6-Chloro-4-methylnicotinaldehyde** is not available in the searched literature, a logical workflow for its preparation and purification can be conceptualized based on standard organic chemistry practices for similar heterocyclic aldehydes.



[Click to download full resolution via product page](#)

A conceptual workflow for the synthesis and purification.

Logical Relationship for Property Determination

The determination of the physical properties of **6-Chloro-4-methylnicotinaldehyde** follows a logical progression from basic identification to more detailed characterization.

[Click to download full resolution via product page](#)

Logical flow for physical property characterization.

Biological Activity and Signaling Pathways

As of the date of this publication, there is no information available in the public scientific literature regarding the biological activity of **6-Chloro-4-methylnicotinaldehyde** or its involvement in any cellular signaling pathways. Its primary utility appears to be as an intermediate in the synthesis of more complex molecules for biological screening.

Conclusion

6-Chloro-4-methylnicotinaldehyde is a chemical intermediate with established basic molecular properties. However, a comprehensive profile of its experimental physical properties, such as melting point, boiling point, and solubility, is not yet publicly documented. The experimental protocols outlined in this guide provide a framework for the systematic

characterization of this compound. Future research is required to elucidate its physical properties and to explore its potential biological activities and applications in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [6-Chloro-4-methylnicotinaldehyde: A Technical Overview of its Physicochemical Properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b113164#physical-properties-of-6-chloro-4-methylnicotinaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

